molecular formula C19H17FN2O3 B2489891 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887878-60-6

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2489891
CAS No.: 887878-60-6
M. Wt: 340.354
InChI Key: FVSJWPXAWWIWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O3 and its molecular weight is 340.354. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

One of the primary applications of benzofuran derivatives is in the development of antitumor agents. For example, a synthetic inhibitor of histone deacetylase, MS-27-275, which is a benzamide derivative, exhibited marked in vivo antitumor activity against human tumors. It inhibited human histone deacetylase, caused hyperacetylation of nuclear histones in tumor cell lines, and induced changes in cell cycle distribution, leading to decreased S-phase cells and increased G1-phase cells. MS-27-275 showed a different sensitivity spectrum against various human tumor cell lines compared to 5-fluorouracil and inhibited the growth of tumor lines implanted into nude mice that did not respond to 5-fluorouracil. This suggests a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Antimicrobial Activity

Compounds containing the benzofuran motif have also been explored for their antimicrobial potential. For instance, a study synthesized and evaluated the antimicrobial activity of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds were screened for in vitro antibacterial activity against a panel of pathogenic microorganisms, showing significant activity compared to chloramphenicol (Idrees et al., 2019).

Synthesis of Heterocyclic Compounds

Another application is in the synthesis of heterocyclic compounds, where 2,3-butadienes, as building blocks, have been utilized in creating various heterocyclic compounds, including fluorinated benzofuran derivatives. These transformations highlight the utility of benzofuran derivatives in synthesizing complex molecular structures with potential biological activity (Gromova et al., 2020).

Antiproliferative Activities

The synthesis and biological evaluation of new benzofuran carboxamide derivatives for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities provide a basis for the development of bioactive chemical entities. These derivatives were characterized and evaluated, indicating the broad application potential of benzofuran carboxamides in creating compounds with diverse biological activities (Lavanya et al., 2017).

Mechanism of Action

Future Directions

Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention in the field of drug discovery . Future research could focus on designing new drugs based on benzofuran derivatives for various therapeutic applications . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .

Properties

IUPAC Name

3-(butanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-6-16(23)22-17-14-9-3-4-10-15(14)25-18(17)19(24)21-13-8-5-7-12(20)11-13/h3-5,7-11H,2,6H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSJWPXAWWIWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.